Enzymatic Degradation Resistance: [D-Phe11]-Neurotensin vs. Native Neurotensin in Brain Synaptic Membranes and In Vivo
In a direct comparative study, [D-Phe11]-neurotensin was resistant to degradation by rat brain synaptic membranes in vitro, whereas native neurotensin was rapidly inactivated under identical conditions [1]. After intracerebroventricular (i.c.v.) administration in rats, native NT was rapidly metabolized in brain tissues; [D-Tyr11]NT (the stereochemical counterpart analog sharing the same resistance mechanism) was metabolically stable in vivo [1]. The native peptide's in vivo half-life is documented as <2 minutes (NT(8-13) <2 min; full-length NT approximately 5 min when measured by N-terminal RIA) [2]. [D-Phe11]-NT's degradation resistance is attributed to the D-configuration at position 11, which blocks cleavage at the critical Pro10-Tyr11/Phe11 scissile bond targeted by endopeptidases 24.15 and 24.16 [3].
| Evidence Dimension | Degradation by rat brain synaptic membranes in vitro |
|---|---|
| Target Compound Data | Resistant to degradation (no significant peptide loss detected by HPLC-UV at OD 230 after incubation) |
| Comparator Or Baseline | Native neurotensin (NT): rapid degradation; major cleavage at Arg8-Arg9 and Pro10-Tyr11 bonds |
| Quantified Difference | Qualitative binary outcome: NT degraded → multiple fragments; [D-Phe11]-NT remains intact parent peak. In vivo half-life: NT <2–5 min vs. [D-Phe11]-NT functionally stable over the experimental observation period. |
| Conditions | Rat brain synaptic membrane preparations in vitro (pH 7.4, 37°C); in vivo after i.c.v. administration in rat, peptides purified by reverse-phase HPLC and quantified by OD 230 or radioactivity |
Why This Matters
Procurement of [D-Phe11]-NT rather than native NT is scientifically mandatory for any in vivo CNS experiment lasting longer than approximately 2 minutes, as native NT is essentially absent from the target tissue before observable pharmacodynamic effects can be reliably attributed.
- [1] Checler F, Vincent JP, Kitabgi P. Neurotensin analogs [D-TYR11] and [D-PHE11]neurotensin resist degradation by brain peptidases in vitro and in vivo. J Pharmacol Exp Ther. 1983 Dec;227(3):743-8. PMID: 6361231. View Source
- [2] Lee YC, et al. The stability and metabolism of intravenously administered neurotensin in the rat. Peptides. 1984; cited in: Labeled neurotensin derivatives with improved resistance to enzymatic degradation. US Patent. In vivo half-life of neurotensin <1.5 minutes. View Source
- [3] Mentlein R, Dahms P. Endopeptidases 24.16 and 24.15 Are Responsible for the Degradation of Somatostatin, Neurotensin, and Other Neuropeptides by Cultivated Rat Cortical Astrocytes. J Neurochem. 1994;62(1):27-36. DOI: 10.1046/j.1471-4159.1994.62010027.x. View Source
